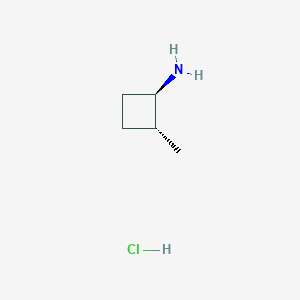

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride

Description

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a methyl substituent at the 2-position and an amine hydrochloride group at the 1-position. Cyclobutane-based amines are valued in pharmaceutical and agrochemical research for their conformational rigidity, which can enhance binding specificity in drug candidates .

Properties

Molecular Formula |

C5H12ClN |

|---|---|

Molecular Weight |

121.61 g/mol |

IUPAC Name |

(1R,2R)-2-methylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H11N.ClH/c1-4-2-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |

InChI Key |

RQKKDDOOGVGULE-TYSVMGFPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]1N.Cl |

Canonical SMILES |

CC1CCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride typically involves the cyclization of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amine derivatives, and oxidized products.

Scientific Research Applications

rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclobutane and Cyclohexane Amine Hydrochlorides

*Calculated molecular weight based on formula.

Structural and Functional Differences

- Methoxymethyl (C₆H₁₂ClNO): Introduces an ether oxygen, increasing hydrophilicity and hydrogen-bonding capacity, which may improve solubility in polar solvents . Phenyl (C₁₀H₁₄ClN): Adds aromaticity and lipophilicity, favoring interactions with hydrophobic protein pockets but possibly reducing aqueous solubility . Difluoromethyl (C₅H₁₀ClF₂N): Fluorine atoms increase electronegativity and metabolic resistance, making this analog suitable for fluorinated drug candidates .

- However, cyclobutanes offer greater conformational rigidity, which can be advantageous in drug design .

Physicochemical Properties

Biological Activity

Rac-(1R,2R)-2-methylcyclobutan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C5H12ClN

- Molecular Weight : 137.61 g/mol

- CAS Number : 1909286-97-0

Biological Activity

The primary biological activity associated with this compound pertains to its role as a trace amine receptor agonist , particularly at the trace amine-associated receptor 1 (TAAR1) . This receptor is implicated in various physiological processes, including neurotransmission and modulation of mood.

Research indicates that this compound increases chloride conductance in oocytes co-expressing human cystic fibrosis transmembrane conductance regulator (hCFTR) and mouse TAAR1 receptors, suggesting a potential role in ion transport regulation .

Study 1: Ion Channel Modulation

A study by Liu et al. (2014) demonstrated that compounds acting on TAAR1 can significantly influence ion channel activity. The findings indicated that this compound enhanced chloride ion conductance, which may have implications for therapeutic strategies targeting cystic fibrosis and other ion channel-related disorders .

Study 2: Neurotransmitter Release

In another investigation, the effects of this compound on neurotransmitter release were assessed. The results showed that activation of TAAR1 could lead to increased dopamine release in neuronal cultures, highlighting its potential role in modulating dopaminergic signaling pathways .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.